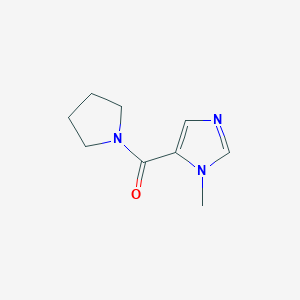

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole

Description

Properties

IUPAC Name |

(3-methylimidazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-11-7-10-6-8(11)9(13)12-4-2-3-5-12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKZGHUBHKULKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole typically involves the reaction of 1-methylimidazole with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides

Major Products Formed

Oxidation: Formation of imidazole N-oxide derivatives

Reduction: Formation of this compound alcohol

Substitution: Formation of various substituted imidazole derivatives

Scientific Research Applications

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C-5 Position

Analysis :

- This makes it more suitable for interactions with biological targets like enzymes .

- Aminomethyl derivatives () offer reactive handles for further functionalization, whereas the boronic ester () is valuable for synthetic chemistry applications.

Variations in N-1 Substituents

Analysis :

- The methyl group at N-1 provides a balance between solubility and membrane permeability.

Core Heterocycle Modifications

Analysis :

- Imidazole cores (target compound) are more basic and aromatic than triazoles, favoring interactions with heme-containing enzymes.

Biological Activity

1-Methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an imidazole ring substituted with a pyrrolidine moiety. The synthesis typically involves the reaction of 1H-imidazole derivatives with pyrrolidine-1-carbonyl compounds, utilizing various synthetic routes to achieve high yields and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of imidazole exhibit significant antimicrobial properties. For instance, studies have reported that certain imidazole derivatives demonstrate potent activity against a range of Gram-positive and Gram-negative bacteria. However, specific data on this compound's antimicrobial efficacy remains limited.

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| MSSA | No significant effect | Ovonramwen et al. (2021) |

| MRSA | No significant effect | Ovonramwen et al. (2021) |

| E. coli | No significant effect | Ovonramwen et al. (2021) |

Anti-inflammatory Activity

Imidazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The specific effects of this compound on COX activity have not been extensively documented but are anticipated based on structural analogies.

Anticancer Properties

The potential anticancer activity of imidazole derivatives has been explored in various studies. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

| Cell Line | IC50 Value | Reference |

|---|---|---|

| MDA-MB-231 | 0.99 - 9.99 μM | MDPI (2023) |

| A549 | 0.13 - 0.19 μM | MDPI (2023) |

| MCF-7 | 0.012 - 0.045 μM | MDPI (2023) |

Case Studies

Several case studies have highlighted the biological activities of imidazole derivatives:

- Study on Antimicrobial Efficacy : A study reported that certain imidazole derivatives exhibited no antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Assays : In vitro assays indicated that some derivatives could significantly reduce the expression of inflammatory markers like COX-2 and iNOS, suggesting a potential mechanism for anti-inflammatory action .

Q & A

Basic: What are reliable synthetic routes for 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1: React 1-methyl-1H-imidazole-5-carboxylic acid derivatives (e.g., acid chloride or activated ester) with pyrrolidine under basic conditions (e.g., HBTU/DMF with iPr₂NEt) to form the amide bond .

- Step 2: Optimize solvent choice (e.g., DMF, THF) and catalyst (e.g., CsF/K₂CO₃) to improve yield, as demonstrated in analogous imidazole-pyrrolidine coupling reactions .

- Characterization: Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.6 ppm for N-methyl, δ ~7.5 ppm for imidazole protons) and HRMS .

Basic: How to resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer:

Contradictions in NMR or mass spectra often arise from impurities or tautomerism. Strategies include:

- Repurification: Use preparative HPLC or column chromatography to isolate the target compound .

- Tautomer Analysis: Imidazole derivatives can exhibit tautomeric shifts; use variable-temperature NMR or computational modeling (DFT) to identify dominant forms .

- Cross-Validation: Compare with literature data for analogous compounds (e.g., 1-methyl-5-(3-chlorophenyl)-1H-imidazole ).

Advanced: How to design a CoMSIA model for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

For SAR analysis:

- Data Preparation: Compile biological activity data (e.g., IC₅₀) and structural descriptors (electrostatic, steric, hydrophobic fields) .

- Model Training: Use a training set (e.g., 34 analogs) and validate with a test set (e.g., 10 analogs). Apply partial least squares (PLS) regression to correlate descriptors with activity .

- Interpretation: Map CoMSIA contours to identify regions where substituents (e.g., pyrrolidine modifications) enhance or reduce activity .

Advanced: How to address low yields in amide bond formation during synthesis?

Methodological Answer:

Low yields may result from poor nucleophilicity of pyrrolidine or side reactions. Solutions:

- Activation: Use coupling agents like HBTU or POCl₃ to activate the carboxylic acid .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature Control: Conduct reactions at 0–25°C to minimize decomposition .

Advanced: What computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions. For example, align the pyrrolidine carbonyl with active-site residues (e.g., hydrogen bonds in enzyme pockets) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- Validation: Compare predicted binding poses with crystallographic data (e.g., SHELX-refined structures ).

Basic: How to confirm purity and stability of the compound under storage?

Methodological Answer:

- Purity: Analyze via HPLC (C18 column, MeOH/H₂O gradient) and elemental analysis (≤0.4% deviation for C/H/N) .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Store at –20°C under inert atmosphere to prevent hydrolysis .

Advanced: How to analyze electronic effects of the pyrrolidine-1-carbonyl group on imidazole reactivity?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs) and partial charges. The electron-withdrawing carbonyl group reduces imidazole’s electron density, affecting nucleophilic substitution rates .

- Experimental Validation: Compare reaction rates with analogs lacking the carbonyl group (e.g., 1-methyl-5-pyrrolidino-1H-imidazole) using kinetic studies .

Basic: What are key safety considerations when handling this compound?

Methodological Answer:

- Toxicity Screening: Refer to SDS data for analogous imidazoles (e.g., acute toxicity LD₅₀ >500 mg/kg in rodents) .

- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.